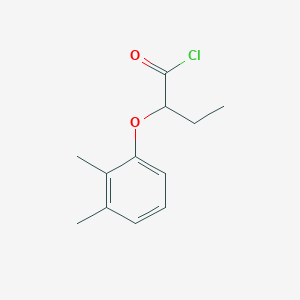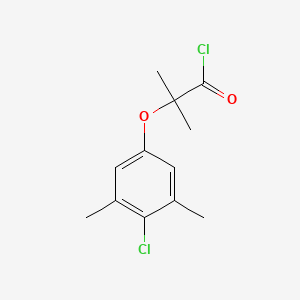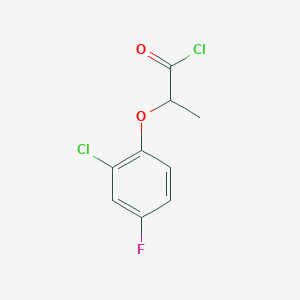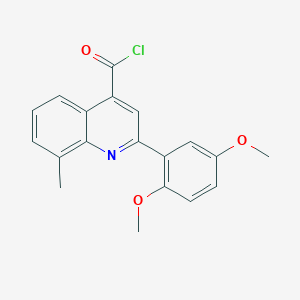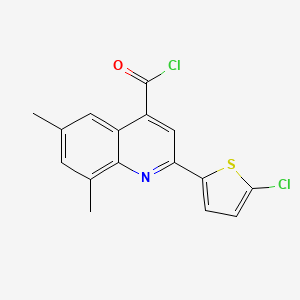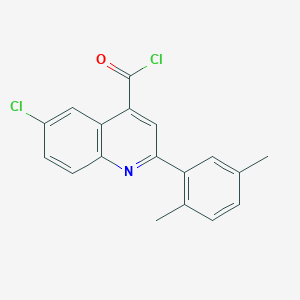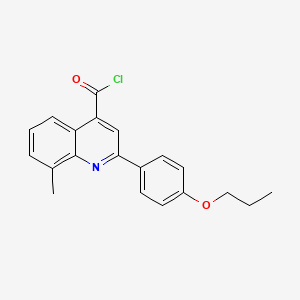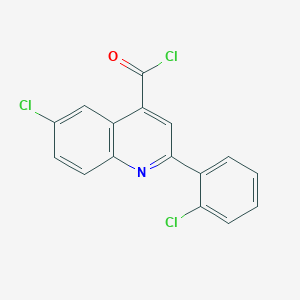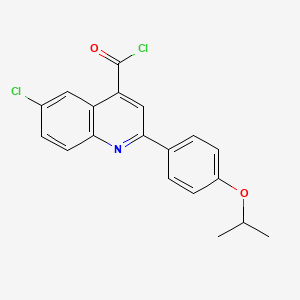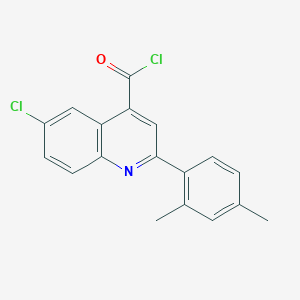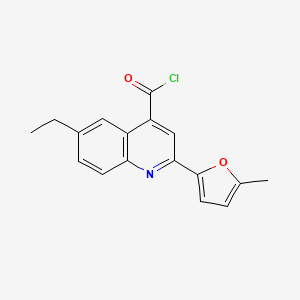
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H14ClNO2 . It is used for proteomics research . The related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, has a molecular weight of 281.31 .
Molecular Structure Analysis
The InChI code for the related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, is 1S/C17H15NO3/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is 299.76 . The related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, has a molecular weight of 281.31 . It is recommended to store this compound in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the potential of furan and quinoline derivatives in antibacterial applications. For instance, the synthesis of 2-(2-furyl)4-quinolinecarboxylic acids and 2-(5-nitro-2-furyl)4-quinolinecarboxylic acids has been explored for their significant antibacterial activities, indicating the relevance of such compounds in developing new antibacterial agents (Holla, Shridhara, Rao, & Poojary, 2002). Similarly, another study synthesized 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, showing good antibacterial and antifungal activity, further supporting the potential of quinoline derivatives in antimicrobial applications (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).
Antioxidant Properties
The antioxidant properties of quinoline derivatives have also been studied. Hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, prepared through Biginelli reaction, exhibited notable antioxidant activity. This suggests the utility of such compounds in fields requiring antioxidant properties, like pharmaceuticals or food preservation (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).
Catalytic Applications
The catalytic potential of quinoline derivatives has been highlighted in a study involving bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes. These complexes demonstrated high activity as catalysts for the polymerization of ethylene, indicating their applicability in the production of vinyl-terminated polyethylene waxes and other polymer materials (Han, Zuo, Ma, Solan, Hu, Liang, & Sun, 2021).
Photophysical Studies
Quinoline derivatives have been used in studies exploring their photophysical properties. For example, the TDDFT method and PCM formalism were utilized to investigate the properties of 3-hydroxychromones and 3-hydroxyquinolones derivatives in polar and non-polar aprotic solvents, revealing insights into their dual emission bands and excited state intramolecular proton transfer reactions (Ndongo, Boyomo, & Owono, 2018).
Environmental Applications
The biodegradation of quinoline compounds by microbial action has been studied for environmental applications. For instance, Klebsiella pneumoniae TJ-A was found to utilize 2-methylquinoline as a sole carbon and energy source, providing a potential method for the bioremediation of quinoline-contaminated environments (Wang, Li, & Duan, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLXRQSNCRQXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190283 | |
| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160257-12-4 | |
| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)

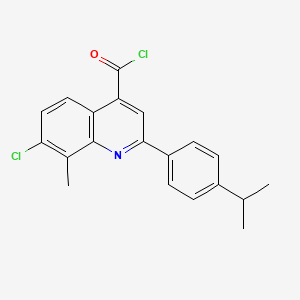
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)
